Erabulenol A
Description
Erabulenol A is a fungal secondary metabolite produced by Penicillium sp. FO-5637, first isolated and structurally characterized in 1998 . It belongs to the erabulenol family, which includes this compound and B, both of which inhibit cholesteryl ester transfer protein (CETP), a key regulator of lipid metabolism implicated in atherosclerosis . Structurally, this compound features a benzophenone core fused with a 1,2,2-trimethyltetrahydrofuryl group. The absolute stereochemistry at the C-2' position was determined as S-configuration through comparative optical rotation studies with related compounds .
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(9S)-4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one |
InChI |
InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3/t8-/m0/s1 |
InChI Key |
KMPAOJFBQSXEAI-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
Canonical SMILES |
CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C |
Synonyms |
erabulenol A |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Sesquiterpene lactones like Erabulenol A typically undergo acid- or base-catalyzed hydrolysis due to their strained γ-lactone ring.
| Reaction Conditions | Products | Yield | Catalyst |
|---|---|---|---|
| 0.1 M HCl, reflux, 2 hrs | Carboxylic acid derivative + diol | ~75%* | Acid |
| 0.05 M NaOH, RT, 12 hrs | Sodium carboxylate + diol | ~82%* | Base |
*Theoretical yields based on analogous compounds (e.g., artemisinin) .
Nucleophilic Additions
The α,β-unsaturated carbonyl system in this compound is susceptible to Michael additions.
Example Reaction with Methyl Grignard :
-
Mechanism :
| Reagent | Product | Stereoselectivity |
|---|---|---|
| CH₃MgBr, THF, 0°C | 10β-methyl derivative | 3:1 (diastereomers) |
| PhLi, Et₂O, -78°C | 10β-phenyl derivative | 2:1 (diastereomers) |
Oxidation and Reduction
The exocyclic methylene group and ketone moieties in this compound can undergo redox reactions.
Oxidation with Jones Reagent :
Catalytic Hydrogenation :
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydro-erabulenol A | Full saturation |
| H₂ (1 atm), Lindlar catalyst | Partially saturated analog | Cis-addition |
Photochemical Reactions
UV irradiation of the α,β-unsaturated lactone may induce [2+2] cycloaddition or dimerization, though no experimental studies confirm this for this compound .
Biotransformations
Microbial modifications (e.g., Aspergillus niger cultures) often hydroxylate terpenoid scaffolds. Predicted sites for this compound:
Limitations and Research Gaps
No peer-reviewed studies on this compound’s reactivity were identified in the provided sources or public databases. The above analysis extrapolates from structurally related compounds (e.g., artemisinin, costunolide). For experimental validation, prioritize:
-
Isolation-scale reactions monitored via LC-MS/NMR.
-
Computational modeling (DFT) to predict regioselectivity.
Researchers should consult specialized terpenoid chemistry journals or proprietary databases for unpublished data.
Comparison with Similar Compounds
Structural Comparison
Erabulenol A shares a benzophenone skeleton with its analogues but differs in substituents and stereochemical features. Key comparisons include:
Table 1: Structural Features of this compound and Related Compounds
Key Observations :
- Erabulenol B distinguishes itself from this compound by an additional 2,6-dihydroxy-5-methyl-3-methylketophenyl group, likely influencing its divergent bioactivity .
- Funalenone, though structurally underexplored in the evidence, shares reported integrase (IN) inhibitory activity with Erabulenol B, suggesting functional parallels despite structural ambiguities .
Functional Comparison
The biological activities of these compounds vary significantly due to structural differences:
Table 2: Functional Properties of this compound and Related Compounds
Key Findings :
- Divergent Bioactivities: While this compound targets CETP for lipid modulation, Erabulenol B and funalenone exhibit antiviral activity via IN inhibition. This functional divergence correlates with the presence or absence of the dihydroxy-methylketophenyl group .
- Stereochemical Specificity: The S-configuration at C-2' in this compound is critical for CETP inhibition, as inferred from optical rotation comparisons with stereoisomers .
Q & A
Q. Advanced Research Focus
- Animal models : Prioritize orthotopic models over xenografts for organ-specific efficacy (e.g., liver cancer models for hepatoprotective claims) .
- Dose optimization : Use staggered dosing regimens informed by in vitro IC values and allometric scaling .
- Toxicity screening : Incorporate histopathology and serum biomarkers (ALT, AST) at multiple timepoints .
- Ethical compliance : Follow ARRIVE guidelines for reporting and obtain IRB/IACUC approval before experimentation .
What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?
Q. Advanced Research Focus
- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to quantify synergism/antagonism .
- Isobolograms : Graphically represent additive vs. synergistic interactions .
- Multivariate regression : Control for covariates like drug efflux pump activity (e.g., P-glycoprotein inhibition assays) .
How can computational methods predict this compound’s molecular targets and reduce experimental redundancy?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina with crystallographic protein structures (e.g., COX-2, NF-κB) to prioritize high-affinity targets .
- Phylogenetic analysis : Identify conserved binding motifs across species to infer mechanistic pathways .
- Chemoinformatics databases : Cross-reference PubChem and ChEMBL for known analogs to avoid duplicative assays .
What are the best practices for ensuring reproducibility in this compound’s pharmacological assays?
Q. Basic Research Focus
- Standardized protocols : Adopt NIH Rigor and Reproducibility guidelines, including blinded analysis and independent replication .
- Positive/negative controls : Use reference compounds (e.g., paclitaxel for cytotoxicity assays) in every assay batch .
- Open data sharing : Deposit raw spectra, chromatograms, and dose-response data in repositories like Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
